molecular formula C8H10O2S B2634533 2-[(Thien-2-ylmethoxy)methyl]oxirane CAS No. 80910-06-1

2-[(Thien-2-ylmethoxy)methyl]oxirane

Cat. No.: B2634533
CAS No.: 80910-06-1
M. Wt: 170.23
InChI Key: HHAXOENJRXKJRX-UHFFFAOYSA-N
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Description

2-[(Thien-2-ylmethoxy)methyl]oxirane is an epoxide derivative characterized by a thiophene ring (specifically thien-2-yl) connected via a methoxymethyl group to an oxirane (epoxide) ring. This compound is of interest in organic synthesis due to the reactivity of the epoxide group and the aromatic thiophene moiety, which can influence electronic properties and participate in further chemical transformations.

Properties

IUPAC Name

2-(thiophen-2-ylmethoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-8(11-3-1)6-9-4-7-5-10-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAXOENJRXKJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Thien-2-ylmethoxy)methyl]oxirane typically involves the reaction of thien-2-ylmethanol with an epoxidizing agent. One common method is the use of a base-catalyzed reaction with epichlorohydrin. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[(Thien-2-ylmethoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(Thien-2-ylmethoxy)methyl]oxirane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Thien-2-ylmethoxy)methyl]oxirane involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Oxirane derivatives differ primarily in their substituents, which dictate their reactivity, stability, and applications. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Formula Key Features
2-[(Thien-2-ylmethoxy)methyl]oxirane Thien-2-ylmethoxy C₈H₈O₂S Contains a sulfur-containing aromatic ring; potential for electronic modulation.
2-(4-Ethyl-3-methoxybenzyl)oxirane 4-Ethyl-3-methoxybenzyl C₁₂H₁₆O₂ Floral odor profile; used in fragrance chemistry.
2-[(4-Methoxyphenyl)methyl]oxirane 4-Methoxyphenylmethyl C₁₀H₁₂O₂ Antioxidant activity via DPPH radical scavenging.
2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane Polyether chain C₁₀H₂₀O₅ High solubility in polar solvents; used in polymer synthesis.
2-[[4-(1-Methyl-1-phenylethyl)phenoxy]methyl]oxirane Bulky arylalkyl group C₁₈H₂₀O₂ Steric hindrance alters reaction kinetics; intermediate in specialty chemicals.

Physical and Spectroscopic Properties

  • Melting Points: A structurally similar compound, 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxymethyl]oxirane}, has a melting point of 438 K . Thiophene-containing epoxides generally exhibit lower melting points than fully aromatic analogs due to reduced crystallinity.
  • Spectroscopic Data :
    • EI–MS of 2-[(4-Methoxyphenyl)methyl]oxirane shows a molecular ion peak at m/z 390 (M⁺) .
    • NMR data for oxirane derivatives typically show characteristic epoxy proton signals at δ 3.5–4.5 ppm (¹H NMR) and epoxy carbons at δ 45–55 ppm (¹³C NMR) .

Biological Activity

2-[(Thien-2-ylmethoxy)methyl]oxirane, a compound with a unique oxirane structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O2SC_{10}H_{10}O_{2S}, and its molecular weight is approximately 194.25 g/mol. The compound features a thienyl group attached to a methoxy methyl oxirane, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation and pain.
  • Antioxidant Properties : It exhibits antioxidant activity, potentially mitigating oxidative stress in biological systems.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anti-inflammatory Effects : The compound's inhibition of COX enzymes suggests potential use in treating inflammatory conditions.
  • Antimicrobial Activity : Preliminary studies have demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, possibly due to its antioxidant properties.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Inflammation : A controlled study assessed the impact of the compound on inflammation in rat models. Results indicated significant reduction in inflammatory markers when administered prior to inflammatory stimuli.
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on concentration and exposure time.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeKey Activities
2-MethoxyethanolEtherAntimicrobial, solvent
Thiazole DerivativesHeterocyclicAntioxidant, anti-inflammatory
OxiranesEpoxideReactivity in organic synthesis

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents, which may influence its absorption and distribution within biological systems. Further studies are necessary to elucidate its bioavailability and metabolic pathways.

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